molecular formula C42H37ClNiP2+ B3126647 Chlorobis(triphenylphosphino)phenylnickel(II) CAS No. 33571-43-6

Chlorobis(triphenylphosphino)phenylnickel(II)

Cat. No.: B3126647
CAS No.: 33571-43-6
M. Wt: 697.8 g/mol
InChI Key: KUYSUXXZQZYIIX-UHFFFAOYSA-O
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Description

Chlorobis(triphenylphosphino)phenylnickel(II) is a coordination compound with the molecular formula C42H35ClNiP2. It is a yellow powder that is insoluble in water and has a molecular weight of approximately 695.78 g/mol

Mechanism of Action

Mode of Action

For instance, chlorosulfonation of benzene involves the reaction of benzene with chlorosulfonic acid . Another example is the nucleophilic alkylation of benzene mediated by organocalcium compounds .

Pharmacokinetics

These properties can be influenced by factors such as the compound’s molecular weight, solubility, and chemical structure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Benzene;chloronickel;triphenylphosphanium”. For instance, the presence of other chemicals, temperature, pH, and light conditions can affect the compound’s reactivity and stability .

Biochemical Analysis

Biochemical Properties

Benzene, one of its components, is known to participate in various biochemical reactions, particularly those involving aromatic compounds . The nature of these interactions often involves the delocalization of π electrons, a characteristic feature of aromatic compounds .

Cellular Effects

Benzene, a component of this compound, is known to have significant effects on cellular function . It can cause central nervous system depression and destroy bone marrow, leading to injury in the hematopoietic system .

Molecular Mechanism

Benzene, a component of this compound, is known to undergo various reactions at the benzylic position, which are important for synthesis . These reactions involve free radical bromination, nucleophilic substitution, and oxidation .

Temporal Effects in Laboratory Settings

The temporal effects of Benzene;chloronickel;triphenylphosphanium in laboratory settings are currently unknown. Benzene, a component of this compound, is known to have significant effects over time. For instance, long-term exposure to benzene can cause hematotoxicity, genotoxicity, and immunotoxicity in humans .

Dosage Effects in Animal Models

The effects of different dosages of Benzene;chloronickel;triphenylphosphanium in animal models are currently unknown. Benzene, a component of this compound, has been studied extensively. For instance, it was calculated that a daily intake of 0.02 mg of benzene was associated with a lifetime excess cancer risk of 10-5 .

Metabolic Pathways

Benzene, a component of this compound, is known to participate in various metabolic pathways, particularly those involving aromatic compounds .

Transport and Distribution

Benzene, a component of this compound, is known to be highly volatile, and most exposure is through inhalation .

Subcellular Localization

Benzene, a component of this compound, is known to influence the reactivity of a benzene ring towards electrophilic attack .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(triphenylphosphino)phenylnickel(II) can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:

NiCl2+2PPh3+PhMgBrNi(Ph)(PPh3)2Cl+MgBrCl\text{NiCl}_2 + 2 \text{PPh}_3 + \text{PhMgBr} \rightarrow \text{Ni(Ph)(PPh}_3)_2\text{Cl} + \text{MgBrCl} NiCl2​+2PPh3​+PhMgBr→Ni(Ph)(PPh3​)2​Cl+MgBrCl

Industrial Production Methods

While specific industrial production methods for Chlorobis(triphenylphosphino)phenylnickel(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(triphenylphosphino)phenylnickel(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to form lower oxidation state nickel species.

    Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other phosphines or nitrogen-based ligands under inert conditions.

Major Products Formed

    Oxidation: Formation of nickel(III) or nickel(IV) complexes.

    Reduction: Formation of nickel(0) or nickel(I) species.

    Substitution: Formation of new nickel complexes with different ligands.

Scientific Research Applications

Chlorobis(triphenylphosphino)phenylnickel(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorobis(triphenylphosphino)phenylnickel(II) is unique due to the presence of both a phenyl ligand and triphenylphosphine ligands. This combination provides distinct electronic and steric properties, making it a versatile catalyst and a valuable compound for various research applications.

Properties

IUPAC Name

benzene;chloronickel;triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.C6H5.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYSUXXZQZYIIX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H37ClNiP2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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